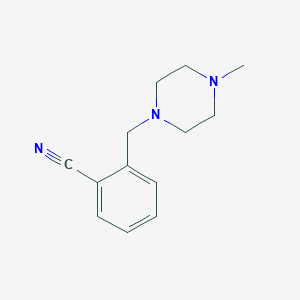

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZENQRLSNAOEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594569 | |

| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864069-00-1 | |

| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile, a versatile building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, characterization, and potential applications. The information presented herein is synthesized from established chemical principles and available literature to ensure technical accuracy and practical relevance.

Introduction: The Strategic Importance of the Piperazinyl-methyl-benzonitrile Scaffold

The chemical scaffold of this compound integrates three key pharmacophoric features: a benzonitrile group, a benzylic methylene linker, and an N-methylpiperazine moiety. This unique combination makes it a valuable intermediate in the synthesis of complex molecules, particularly for targeting biological pathways in the central nervous system (CNS).[1] The piperazine ring is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[2] The benzonitrile group serves as a versatile synthetic handle and can participate in various chemical transformations to build more complex molecular architectures.[3]

This guide will delve into the practical aspects of working with this compound, from its synthesis and purification to its analytical characterization and potential downstream applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 864069-00-1 | |

| Molecular Formula | C₁₃H₁₇N₃ | |

| Molecular Weight | 215.29 g/mol | |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMF | [4] |

| Storage | Store in a cool, dry place away from light | General laboratory practice |

Synthesis of this compound

The synthesis of this compound can be strategically approached through two primary retrosynthetic pathways. The most direct and industrially scalable method involves the nucleophilic substitution of a halomethylbenzonitrile with N-methylpiperazine. An alternative, yet equally viable, route is the reductive amination of 2-cyanobenzaldehyde with N-methylpiperazine.

Preferred Synthetic Route: Nucleophilic Substitution

This method is predicated on the high reactivity of benzylic halides towards nucleophilic attack. The synthesis involves a two-step process starting from o-tolunitrile.

Caption: Synthetic workflow for this compound.

The initial step involves the radical bromination of o-tolunitrile at the benzylic position. This reaction is a classic example of a Wohl-Ziegler bromination.

-

Causality behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic addition.

-

Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.

-

Solvent: A non-polar solvent such as carbon tetrachloride or 1,2-dichlorobenzene is typically used to prevent ionic side reactions.[5]

-

-

Detailed Protocol:

-

To a solution of o-tolunitrile (1 equivalent) in dry 1,2-dichlorobenzene, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).[5]

-

Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-(bromomethyl)benzonitrile, which can be purified by recrystallization or column chromatography.

-

The second step is a nucleophilic substitution reaction where N-methylpiperazine displaces the bromide from 2-(bromomethyl)benzonitrile.

-

Causality behind Experimental Choices:

-

N-Methylpiperazine: This secondary amine acts as the nucleophile. The tertiary amine end of the molecule is less nucleophilic due to steric hindrance and the presence of the methyl group.

-

Base: An inorganic base such as potassium carbonate or triethylamine is added to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the N-methylpiperazine and driving the reaction to completion.[6]

-

Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the transition state of the Sₙ2 reaction.

-

-

Detailed Protocol:

-

Dissolve 2-(bromomethyl)benzonitrile (1 equivalent) in acetonitrile.

-

Add N-methylpiperazine (1.1 equivalents) and potassium carbonate (2 equivalents) to the solution.[6]

-

Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate.[6]

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts and excess N-methylpiperazine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the piperazine ring protons, and the N-methyl protons.

-

Aromatic Protons: Four protons in the aromatic region (typically δ 7.2-7.8 ppm), exhibiting a complex splitting pattern characteristic of an ortho-disubstituted benzene ring.

-

Benzylic Protons: A singlet at approximately δ 3.6-3.8 ppm, corresponding to the two protons of the CH₂ group.

-

Piperazine Protons: Two broad multiplets in the region of δ 2.4-2.8 ppm, each integrating to four protons, corresponding to the two sets of inequivalent methylene groups on the piperazine ring.

-

N-Methyl Protons: A singlet at around δ 2.2-2.3 ppm, integrating to three protons.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-140 ppm), including the carbon of the nitrile group (around δ 118 ppm) and the quaternary carbon attached to the methylene group.

-

Benzylic Carbon: A signal around δ 60-65 ppm for the CH₂ group.

-

Piperazine Carbons: Two signals for the piperazine ring carbons, typically in the range of δ 50-55 ppm.

-

N-Methyl Carbon: A signal for the methyl group carbon at approximately δ 45-48 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹, characteristic of the nitrile group.

-

C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

-

C-N Stretch: Absorption bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N bonds of the piperazine moiety.

-

Aromatic C=C Bending: Characteristic bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): In the positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 216.15.

Potential Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds. Its structural motifs are frequently found in molecules targeting the central nervous system.

Caption: Potential therapeutic areas for derivatives of the title compound.

-

Intermediate for CNS-Active Agents: The N-methylpiperazine moiety is a common feature in many antipsychotic and antidepressant drugs.[1] The title compound serves as a key intermediate for the synthesis of novel compounds with potential therapeutic activity in these areas.

-

Scaffold for Kinase Inhibitors: The piperazine ring is also frequently incorporated into the design of kinase inhibitors for the treatment of cancer.[7] The benzonitrile group can be further functionalized to interact with specific residues in the kinase active site.

-

Building Block for Novel Heterocycles: The nitrile group can be transformed into other functional groups such as amines, amides, or tetrazoles, providing access to a diverse range of heterocyclic compounds for biological screening.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis is achievable through well-established and scalable chemical transformations. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers and professionals in drug discovery and development. The insights into the causality behind experimental choices and the detailed protocols are intended to facilitate the practical application of this versatile building block in the laboratory.

References

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

- A kind of synthetic method of 2- cyano-benzyl bromide and the like - Google Patents.

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. Available at: [Link]

-

(PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester - ResearchGate. Available at: [Link]

- CA952269A - Strap handle - Google Patents.

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. Available at: [Link]

-

2-((4-methylpiperazin-1-yl)methaneyl)benzonitrile - MySkinRecipes. Available at: [Link]

-

electricity generating apparatus utilizing a single magnetic flux path - Patent Buddy. Available at: [Link]

-

Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed. Available at: [Link]

-

Alternative to tetrazene - Justia Patents. Available at: [Link]

- US3742014A - Preparation of benzonitriles - Google Patents.

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - Brieflands. Available at: [Link]

-

( 12 ) United States Patent - Googleapis.com. Available at: [Link]

-

One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation | Request PDF - ResearchGate. Available at: [Link]

-

Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. Available at: [Link]

-

Resealable can lids for metal beverage cans - Patent EP-4416069-B1 - PubChem. Available at: [Link]

-

2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile - MySkinRecipes. Available at: [Link]

-

Solvent effects in the reaction between piperazine and benzyl bromide - ResearchGate. Available at: [Link]

Sources

- 1. 2-((4-methylpiperazin-1-yl)methaneyl)benzonitrile [myskinrecipes.com]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. 2-(Chloromethyl)benzonitrile | 612-13-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like - Google Patents [patents.google.com]

Biological activity of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount to addressing unmet medical needs. The compound this compound has emerged not as a therapeutic agent in itself, but as a pivotal intermediate—a molecular keystone—in the construction of a diverse array of biologically active molecules. This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer a nuanced understanding of its synthetic utility and the biological activities of the scaffolds it helps create. For researchers and drug development professionals, this document serves as a technical resource, elucidating the rationale behind its use and providing a framework for its application in the pursuit of new therapeutic leads.

Molecular Profile and Physicochemical Characteristics

This compound, with CAS Number 864069-00-1, is a bifunctional organic molecule that strategically combines a benzonitrile group with a methylpiperazine moiety.[1] This unique amalgamation of functional groups makes it a valuable building block in pharmaceutical synthesis.

| Identifier | Value | Source |

| CAS Number | 864069-00-1 | [1] |

| Molecular Formula | C13H17N3 | |

| Molecular Weight | 215.29 g/mol | |

| Appearance | Inquire with supplier | N/A |

| Solubility | Inquire with supplier | N/A |

| Storage | Room temperature, sealed, dry | [1] |

The presence of the nitrile group, a versatile functional group found in over 30 FDA-approved drugs, offers a site for chemical modification and can contribute to enhanced binding affinity with biological targets.[2] The piperazine ring is a well-established pharmacophore present in a multitude of approved drugs for various conditions, including antipsychotic, antihistamine, and anticancer therapies.[3] The methyl group on the piperazine can influence the compound's basicity and pharmacokinetic properties.

Synthetic Pathways and Role as a Key Intermediate

The primary value of this compound lies in its role as a reactive intermediate. While specific, detailed synthetic routes for this exact compound are proprietary or described within broader patent literature, a general understanding can be derived from standard organic chemistry principles and related syntheses.

A plausible synthetic approach involves the nucleophilic substitution reaction between a halosubstituted tolunitrile, such as α-bromo-p-tolunitrile, and 1-methylpiperazine. This type of reaction is a common method for coupling amine-containing fragments to benzylic systems.

Caption: General synthetic scheme for this compound.

This compound's utility as an intermediate is highlighted by its application in the synthesis of more complex molecules, including potential kinase inhibitors and agents targeting central nervous system (CNS) disorders.[1] The reactive nitrile and piperazine groups allow for a wide range of subsequent chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs.[1]

Biological Activities of Structurally Related Scaffolds

While direct biological activity data for this compound is not extensively published, a wealth of information is available for structurally related compounds. This allows for a predictive understanding of the potential therapeutic areas where this scaffold could be impactful.

Antiviral Activity: Hepatitis C Virus (HCV) Inhibition

A study published in the Journal of Medicinal Chemistry detailed the discovery of a series of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives as potent inhibitors of the Hepatitis C virus.[4] The lead compound from this series, L0909, demonstrated a remarkable EC50 of 0.022 µM.[4]

Mechanism of Action: The study revealed that these compounds act as HCV entry inhibitors.[4] This mechanism is advantageous as it is less likely to be affected by mutations in the viral replication machinery that confer resistance to direct-acting antivirals.

Caption: Mechanism of HCV entry inhibition by benzonitrile derivatives.

The study also highlighted the oral bioavailability and low in vivo toxicity of the lead compound, making this scaffold highly attractive for further development.[4]

Anticancer Potential: Antiproliferative and Kinase Inhibition Activity

The piperazine moiety is a common feature in many anticancer agents. Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines.[5] Some of these compounds demonstrated significant activity, suggesting that the piperazine scaffold can be effectively utilized in the design of novel anticancer drugs.[5]

Furthermore, this compound itself is used in the preparation of kinase inhibitors.[1] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The ability to synthesize kinase inhibitors from this intermediate underscores its importance in oncology research.

Central Nervous System (CNS) Applications

The structural motifs within this compound are frequently found in drugs targeting the CNS. The piperazine ring is a key component of several antipsychotic and antidepressant medications.[3][6] This compound is explicitly mentioned as an intermediate for developing APIs for CNS disorders, with potential applications in treating conditions like depression and schizophrenia.[1][7]

The metabotropic glutamate receptor 5 (mGluR5) is a target for CNS disorders, and antagonists containing benzonitrile and thiazole moieties have been developed for PET imaging of this receptor.[7] This indicates the suitability of the benzonitrile scaffold for interacting with CNS targets.

Exemplary Experimental Protocols for Biological Evaluation

To provide actionable insights for researchers, this section details standardized protocols that would be appropriate for evaluating the biological activity of novel compounds synthesized from this compound.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of a test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., K562, Colo-205, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[5]

-

Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well. Allow the cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the in vitro MTT antiproliferative assay.

Conclusion and Future Directions

This compound stands as a testament to the importance of versatile intermediates in the drug discovery pipeline. While it may not be the final active pharmaceutical ingredient, its structural components are present in a wide array of biologically active molecules with demonstrated efficacy in antiviral, anticancer, and CNS applications. The strategic combination of the benzonitrile and methylpiperazine moieties provides a robust platform for the synthesis of novel compounds.

Future research efforts should focus on leveraging this intermediate to build libraries of diverse compounds for screening against a wide range of biological targets. The insights gained from the biological activities of its derivatives suggest that further exploration in the areas of kinase inhibition, viral entry blockade, and modulation of CNS receptors could be particularly fruitful. As our understanding of disease biology deepens, the demand for novel chemical scaffolds will continue to grow, and intermediates like this compound will remain indispensable tools for the medicinal chemist.

References

- Finafloxacin (46) is one of the fourth-generation fluoroquinolone antibiotics... (and other excerpts). RSC Medicinal Chemistry. 2021-08-10.

- US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

- 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile - MySkinRecipes. MySkinRecipes.

- 2-[(4-methylpiperazin-1-yl)methyl]Benzonitrile | CAS No - Simson Pharma Limited. Simson Pharma Limited.

- How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. Autechaux.

- 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. PubMed. 2020-06-11.

- In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma. Preprints.org. 2025-12-18.

- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. 2025-02-24.

- 2-((4-methylpiperazin-1-yl)methaneyl)benzonitrile - MySkinRecipes. MySkinRecipes.

- [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. NCBI. 2006-07-12.

- (PDF) In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.

- Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. PubMed. 2012-01-01.

- 2-(1-Piperazinyl)benzonitrile - Chem-Impex. Chem-Impex.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

- Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. MDPI. 2024-03-13.

- CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- Synthesis of Some New Phthalazine−piperazine−pyrazole Conjugates; In vitro Anti‐Cancer, ADMET And Molecular Docking Studies | Request PDF.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. 2024-10-20.

Sources

- 1. 2-((4-methylpiperazin-1-yl)methaneyl)benzonitrile [myskinrecipes.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

InChI key for 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

An In-Depth Technical Guide to the Structure and Identification of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

This guide provides a comprehensive technical overview of this compound, a compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core structural representation of the molecule through its IUPAC International Chemical Identifier (InChI) and InChIKey, alongside its physicochemical properties and its context within pharmaceutical research.

Molecular Identification and Physicochemical Properties

Accurate and unambiguous identification of chemical substances is paramount in scientific research and development. Standardized identifiers ensure that data is consistently attributed to the correct molecule, preventing costly errors and facilitating global collaboration. This compound is cataloged with the CAS Registry Number 864069-00-1.[1][2]

A summary of its key identifiers and computed physicochemical properties is presented below.

| Identifier/Property | Value | Source |

| IUPAC Name | This compound | Fisher Scientific[3] |

| CAS Number | 864069-00-1 | Pharmaffiliates, Simson Pharma[1][2] |

| Molecular Formula | C13H17N3 | Simson Pharma[2] |

| Molecular Weight | 215.29 g/mol | Simson Pharma[2] |

| InChIKey | SZENQRLSNAOEPP-UHFFFAOYSA-N | Fisher Scientific[3] |

| SMILES | CN1CCN(CC1)CC2=CC=CC=C2C#N | Fisher Scientific[3] |

| PubChem CID | 18525814 | Fisher Scientific[3] |

The InChI Key: A Digital Fingerprint

The InChIKey provides a fixed-length, machine-readable string derived from the more detailed InChI string, which is essential for database indexing and web searches. For this compound, the standard InChIKey is SZENQRLSNAOEPP-UHFFFAOYSA-N .[3] This key is a hashed representation of the molecule's structure, ensuring its unique identification.

The generation of an InChIKey is a multi-step process that begins with the normalization of the chemical structure, followed by the generation of the layered InChI string, and finally, the hashing of this string to produce the compact key.

Caption: Workflow for generating the InChIKey.

Deconstruction of the InChI for this compound

The standard InChI for this compound is InChI=1S/C13H17N3/c1-15-8-10-16(11-9-15)12-13-6-4-5-7-14-13/h4-7H,8-12H2,1-3H3 . This string is a layered representation of the molecule's constitution.

-

1S/ : Indicates the standard InChI version.

-

C13H17N3 : Represents the molecular formula.

-

/c1-15-8-10-16(11-9-15)12-13-6-4-5-7-14-13 : This is the connectivity layer, detailing the connections between the non-hydrogen atoms.

-

/h4-7H,8-12H2,1-3H3 : This layer specifies the locations of hydrogen atoms.

The structure is achiral, and therefore, does not possess stereochemical layers in its InChI string.

Caption: 2D representation of the molecular structure.

Synthesis and Applications in Drug Discovery

While specific synthesis protocols for this compound are not extensively detailed in publicly available literature, its structural motifs are common in pharmaceutical development. The synthesis of related benzonitrile derivatives often involves the reaction of a halo-substituted tolunitrile with a suitable amine, such as 1-methylpiperazine.[4] For instance, the synthesis of the regioisomeric 4-((4-methylpiperazin-1-yl)methyl)benzoic acid involves starting from 4-((4-methylpiperazin-1-yl)methyl)benzonitrile.[5]

The 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold has been identified as a promising framework for the development of novel antiviral agents. Research has shown that derivatives of this scaffold can act as potent inhibitors of the Hepatitis C Virus (HCV) by blocking the viral entry stage.[6] This highlights the potential utility of this compound as a key intermediate or a starting point for the synthesis of new therapeutic agents. The piperazine moiety is a well-known pharmacophore in medicinal chemistry, often incorporated to improve solubility, cell permeability, and target binding.[7]

Experimental Protocol: A General Approach to Synthesis

The following is a generalized, illustrative protocol for the synthesis of a compound like this compound, based on common organic synthesis techniques for analogous structures.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

2-(Bromomethyl)benzonitrile

-

1-Methylpiperazine

-

Potassium carbonate (K2CO3)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Caption: Generalized synthetic workflow.

Conclusion

This compound is a molecule with significant potential as a building block in the synthesis of novel pharmaceutical agents, particularly in antiviral research. Its unique and verifiable identification through the InChIKey SZENQRLSNAOEPP-UHFFFAOYSA-N is crucial for accurate data management and dissemination within the scientific community. This guide has provided a detailed analysis of its chemical identifiers, structural properties, and its relevance in the broader context of drug discovery, offering a foundational resource for researchers in the field.

References

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

-

Pharmaffiliates. This compound. [Link]

-

FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?[Link]

-

PubMed. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. [Link]

- Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

- 1. 4-(4-Methylpiperazin-1-yl)benzonitrile | C12H15N3 | CID 763205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4,4-Dimethylpiperazin-4-ium-1-yl)benzonitrile | C13H18N3+ | CID 11035292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS RN 864069-00-1 | Fisher Scientific [fishersci.com]

- 4. cas-stnext.zendesk.com [cas-stnext.zendesk.com]

- 5. Web Converters — MSMetaEnhancer documentation [msmetaenhancer.readthedocs.io]

- 6. NCI/CADD Chemical Identifier Resolver [cactus.nci.nih.gov]

- 7. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Convergence of Scaffolds: A Technical Guide to the Discovery and History of Benzonitrile Piperazine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate fusion of the benzonitrile moiety and the piperazine ring has created a class of compounds with profound significance in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery, historical evolution, and synthetic strategies for benzonitrile piperazine derivatives. By examining the causal relationships behind experimental designs and providing detailed protocols, this document serves as an in-depth resource for professionals in the field of drug discovery and development. We will explore the journey of these molecules from their conceptual origins to their roles as modulators of key biological targets, underscoring the scientific rationale that has propelled their development.

The Strategic Imperative: Why Benzonitrile and Piperazine?

The enduring presence of both the piperazine and benzonitrile motifs in a vast number of clinically successful drugs is a testament to their inherent value in molecular design. Their combination is not a matter of serendipity but a strategic choice rooted in the distinct and complementary properties each scaffold offers.

The Piperazine Ring: A Privileged Scaffold in Drug Discovery

The piperazine heterocycle is widely regarded as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence is due to a combination of favorable structural and physicochemical properties that make it an ideal building block for bioactive molecules.[3][4]

-

Physicochemical Tuning: The two nitrogen atoms at positions 1 and 4 provide versatile handles for synthetic modification.[1][5] This allows for the precise modulation of critical drug-like properties such as aqueous solubility, lipophilicity (LogP), and acid dissociation constant (pKa), which are essential for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3]

-

Receptor Engagement: The saturated, six-membered ring of piperazine typically adopts a chair conformation, which projects its substituents into defined vectors in three-dimensional space. This conformational rigidity is crucial for establishing high-affinity interactions with the binding pockets of biological targets.[1]

-

Synthetic Tractability: The piperazine ring is readily incorporated into molecules through a variety of robust and well-established chemical reactions, making it a highly accessible component for both library synthesis and lead optimization campaigns.[6][7]

The Benzonitrile Moiety: A Versatile Pharmacophore

The benzonitrile group, a benzene ring substituted with a cyano (-C≡N) functionality, is a key pharmacophore that imparts several advantageous features to a drug candidate.[8]

-

Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can significantly improve the pharmacokinetic profile and in vivo half-life of a compound.

-

Hydrogen Bonding Capacity: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within the active site of a protein.[9]

-

Electronic Modulation: As a potent electron-withdrawing group, the nitrile functionality can modulate the electronic properties of the aromatic ring and influence the pKa of adjacent functional groups, thereby affecting binding affinity and selectivity.

A Historical Trajectory: From CNS Agents to Broader Therapeutic Applications

The history of benzonitrile piperazine derivatives is intrinsically linked to the broader story of arylpiperazines in the development of treatments for central nervous system (CNS) disorders.[10]

Early Roots in Antipsychotic Drug Discovery

The "psychopharmacological revolution" of the mid-20th century saw the emergence of the first-generation "typical" antipsychotics, such as the phenothiazines.[11][12] While effective, these drugs were often associated with significant motor side effects. This spurred the search for "atypical" antipsychotics with a more favorable safety profile.

Researchers discovered that arylpiperazine derivatives could achieve a desirable balance of antagonism at dopamine D2 and serotonin 5-HT2A receptors, a key characteristic of atypical antipsychotics.[13] The incorporation of the benzonitrile moiety into these arylpiperazine scaffolds was a critical step in fine-tuning this dual receptor activity and improving the overall pharmacological profile of these agents.[14] Aripiprazole, a widely prescribed atypical antipsychotic, features a dichlorophenyl piperazine moiety and was approved for medical use in the United States in 2002.[15]

Expansion into New Therapeutic Frontiers

The success of benzonitrile piperazine derivatives in the CNS arena paved the way for their exploration in other therapeutic areas. The versatility of this scaffold has been leveraged to develop inhibitors of a wide range of biological targets.

-

Oncology: Numerous benzonitrile piperazine derivatives have been investigated as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[11][16][17][18] The benzonitrile group can form key interactions within the ATP-binding pocket of these enzymes.

-

Cardiovascular and Other Diseases: The modular nature of the benzonitrile piperazine scaffold has allowed for its adaptation to target a diverse array of receptors and enzymes implicated in cardiovascular, inflammatory, and infectious diseases.[16]

Core Synthetic Methodologies: Constructing the Benzonitrile Piperazine Scaffold

The synthesis of benzonitrile piperazine derivatives is typically achieved through the formation of a carbon-nitrogen bond between the benzonitrile ring and one of the piperazine nitrogens. The two most common and robust methods for achieving this transformation are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for the synthesis of arylpiperazines when the benzonitrile ring is appropriately activated.

-

Causality of Experimental Choices: This reaction relies on the presence of an electron-withdrawing group (in this case, the nitrile) to render the aromatic ring susceptible to nucleophilic attack by the piperazine. A good leaving group, typically a halogen such as fluorine or chlorine, must be positioned ortho or para to the nitrile to facilitate the reaction. The use of a base is essential to deprotonate the piperazine, thereby increasing its nucleophilicity. A high-boiling polar aprotic solvent like DMSO is often used to ensure the reactants are soluble and to allow the reaction to be heated to a temperature sufficient to overcome the activation energy barrier.

Caption: Workflow for SNAr synthesis of a benzonitrile piperazine derivative.

Buchwald-Hartwig Amination

For benzonitrile substrates that are less activated or when milder reaction conditions are required, the palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[19][20]

-

Causality of Experimental Choices: This cross-coupling reaction utilizes a palladium catalyst and a phosphine ligand to facilitate the formation of the C-N bond. The choice of ligand is critical and is often a sterically hindered biarylphosphine, which promotes the reductive elimination step of the catalytic cycle. A base, such as sodium tert-butoxide, is required to deprotonate the piperazine and generate the active nucleophile. Anhydrous, non-polar solvents like toluene are typically used to prevent catalyst deactivation.

Caption: Workflow for Buchwald-Hartwig synthesis of a benzonitrile piperazine derivative.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 4-(piperazin-1-yl)benzonitrile, a common building block for more complex derivatives.

Protocol 1: Synthesis via SNAr

Materials:

-

4-Fluorobenzonitrile

-

Piperazine (anhydrous)

-

Potassium carbonate (K2CO3), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a 250 mL round-bottom flask, add 4-fluorobenzonitrile (1.0 eq), piperazine (2.5 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorobenzonitrile.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir vigorously for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

Materials:

-

4-Chlorobenzonitrile

-

Piperazine (anhydrous)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Schlenk flask, magnetic stirrer, heating mantle, nitrogen line

Procedure:

-

To an oven-dried Schlenk flask, add 4-chlorobenzonitrile (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

In a separate vial, prepare the catalyst pre-mixture by dissolving Pd2(dba)3 (0.01 eq) and XPhos (0.02 eq) in a small amount of anhydrous toluene.

-

Evacuate and backfill the Schlenk flask with nitrogen three times.

-

Add anhydrous toluene to the Schlenk flask to achieve a concentration of approximately 0.2 M with respect to the 4-chlorobenzonitrile.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 8-12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Mechanism of Action and Quantitative Data

The therapeutic utility of benzonitrile piperazine derivatives stems from their ability to modulate the activity of a wide range of biological targets, most notably G-protein coupled receptors (GPCRs) and protein kinases.

Modulation of GPCR Signaling

Many CNS-active benzonitrile piperazine derivatives function as antagonists or partial agonists at dopamine and serotonin receptors. For instance, antagonism of the 5-HT2A receptor is a key mechanism for the efficacy of atypical antipsychotics.[13][21]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. reprocell.com [reprocell.com]

- 9. rsc.org [rsc.org]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 11. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 14. ijrrjournal.com [ijrrjournal.com]

- 15. Dopamine D2-Like Receptor Family Signaling Pathways | R&D Systems [rndsystems.com]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 21. mdpi.com [mdpi.com]

Technical Guide: Safety & Handling of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-((4-methylpiperazin-1-yl)methyl)benzonitrile (CAS No. 864069-00-1). As a specialized chemical intermediate, its structural motifs—a benzonitrile group and an N-methylpiperazine moiety—suggest a significant hazard profile that demands rigorous control measures. This document is intended for drug development professionals, researchers, and scientists. It synthesizes data from structurally analogous compounds to establish a conservative and robust safety framework, emphasizing the causality behind each procedural recommendation. All protocols are designed as self-validating systems to ensure maximum safety and experimental integrity in a laboratory or process chemistry setting.

Section 1: Compound Identification and Inferred Hazard Profile

This compound is a substituted aromatic nitrile. While comprehensive, peer-reviewed toxicological data for this specific molecule is not widely published, a detailed hazard assessment can be constructed by analyzing its core functional groups and data from close structural analogs.

Table 1: Compound Identification

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | |

| CAS Number | 864069-00-1 | |

| Molecular Formula | C₁₃H₁₇N₃ |

| Molecular Weight | 215.29 g/mol | |

The primary hazards are inferred from two key structural components:

-

The Benzonitrile Moiety: Benzonitriles as a class are known for their toxicity. They can be metabolized to release cyanide, leading to symptoms of cytotoxic hypoxia.[1][2]. Overexposure can cause severe health effects, including respiratory distress, convulsions, coma, and death[1].

-

The Piperazine Moiety: Substituted piperazines, particularly those with basic nitrogen atoms, can be highly corrosive to skin and eyes and are often potent irritants.[3][4]. Safety data for positional isomers like 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile and related compounds like 4-Piperazin-1-yl-benzonitrile classify them as corrosive and acutely toxic.[3][4].

Based on this analysis, it is imperative to handle this compound as a substance that is acutely toxic, corrosive, and a severe irritant.

Section 2: GHS Classification and Prudent Safety Posture

A definitive Globally Harmonized System (GHS) classification is not available. Therefore, a conservative classification must be adopted based on the most hazardous properties of its analogs. The data strongly suggests a profile that includes acute toxicity across multiple exposure routes and severe corrosive potential.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis for Inference |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on analogs 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile and 4-Piperazin-1-yl-benzonitrile.[3][5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Based on analogs 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile and 4-Piperazin-1-yl-benzonitrile.[3][5][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Based on analogs 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile and 4-Piperazin-1-yl-benzonitrile.[3][6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Based on analog 4-Piperazin-1-yl-benzonitrile, a potent corrosive.[3][4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Corresponds to the Skin Corrosion 1B classification.[3] |

| Flammable Solid | Category 2 | H228: Flammable solid | A potential hazard identified in an analog, 4-Piperazin-1-yl-benzonitrile.[3] Prudent to assume flammability. |

This classification necessitates handling the compound within a framework of stringent containment and personal protection at all times.

Section 3: Principles of Safe Handling: Causality and Control

The "why" behind each safety measure is critical for maintaining a culture of safety and ensuring protocols are followed diligently. The necessary controls are dictated by the compound's inferred hazards: toxicity, corrosivity, and potential flammability.

Engineering Controls: The First Line of Defense

-

Causality: The compound is harmful if inhaled and its toxicological properties are not fully investigated.[3][4]. Fine powders or aerosols can be easily generated and inhaled.

-

Control: All manipulations (weighing, transferring, dissolution) must be performed inside a certified chemical fume hood.[7]. The fume hood contains vapors and particulates, preventing them from entering the laboratory atmosphere and the user's breathing zone. Ventilation must be adequate to keep airborne concentrations low.[1].

Administrative Controls: Standardizing Safety

-

Causality: Human error is a leading cause of laboratory accidents. Standardized procedures reduce variability and ensure that all personnel, regardless of experience, adhere to the same high safety standards.

-

Control: Develop and enforce a Standard Operating Procedure (SOP) specific to this compound. All users must be trained on the SOP before beginning work. Designate specific areas for storage and handling ("Corrosives area") to prevent cross-contamination and accidental contact.[3][4].

Personal Protective Equipment (PPE): The Last Barrier

-

Causality: Direct contact causes severe skin burns and irreversible eye damage.[3]. Dermal absorption presents a systemic toxicity risk.

-

Control: A robust PPE ensemble is mandatory. The specific recommendations below are based on a synthesis of requirements for hazardous nitriles and corrosive amines.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Rationale & Standard |

|---|---|---|

| Hands | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a barrier against a corrosive and dermally absorbed substance. Inspect gloves before use.[1][4] |

| Eyes/Face | Chemical safety goggles and a full-face shield | Protects against splashes of corrosive liquid and airborne particles. Standard safety glasses are insufficient.[1][3] |

| Body | Flame-resistant laboratory coat | Protects skin from splashes and prevents contamination of personal clothing.[1] |

| Respiratory | Not required if used in a fume hood | If engineering controls fail or for emergency response, a NIOSH-approved respirator with cartridges for organic vapors and particulates (ABEK-P2) is necessary.[7][8] |

Section 4: Standard Operating Procedures (SOPs)

Pre-Experiment Risk Assessment Workflow

Before any new procedure, a formal risk assessment is required. This workflow ensures a systematic evaluation of hazards and the implementation of appropriate controls.

Caption: Risk assessment workflow for procedural safety.

Step-by-Step Handling and Use Protocol

-

Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Staging: Place all necessary equipment (spatulas, glassware, weigh paper, solvent wash bottles) inside the fume hood before introducing the compound.

-

Dispensing: Carefully dispense the required amount of the solid compound onto weigh paper or directly into a tared vessel. Avoid creating dust.[7].

-

Transfer: If transferring the solid, do so carefully to minimize aerosolization. If making a solution, add the solid slowly to the solvent while stirring.

-

Post-Handling: Tightly cap the source container immediately after use. Decontaminate any surfaces, including the spatula and balance area, with an appropriate solvent (e.g., isopropanol followed by water).

-

Waste Disposal: Dispose of all contaminated materials (gloves, weigh paper, pipette tips) in a dedicated, labeled hazardous waste container. Do not empty into drains.[4].

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after exiting the lab.[3].

Step-by-Step Storage Protocol

-

Location: Store the compound in a designated "Corrosives Area" that is dry, cool, and well-ventilated.[3][4].

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[7].

-

Segregation: Store away from incompatible materials. Use secondary containment to prevent mixing in case of a spill.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[3].

Table 4: Chemical Incompatibility Chart

| Incompatible With | Reason for Incompatibility |

|---|---|

| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |

| Strong Acids / Acid Chlorides | Can cause a violent exothermic reaction with the basic piperazine nitrogen. |

| Strong Reducing Agents | May react with the nitrile group or other parts of the molecule. |

Source: Inferred from analogs.[3][4][5]

Section 5: Emergency Measures

Immediate and correct response to an exposure is critical. Show the Safety Data Sheet (or this guide) to attending medical personnel.[3].

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4].

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][4].

-

Ingestion: Do NOT induce vomiting.[3]. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion of a corrosive substance can cause perforation of the esophagus or stomach.[3][4].

Accidental Release & Spill Response

Caption: Emergency spill response decision tree.

Section 6: Incompatibility and Decomposition

To prevent hazardous reactions, strict segregation from incompatible materials is essential. Thermal decomposition can also release highly toxic substances.

-

Conditions to Avoid: Overheating, excess heat, and exposure to open flames or sparks.[3].

-

Hazardous Decomposition Products: Under fire conditions, this compound is expected to decompose and emit highly toxic fumes, including:

Section 7: Toxicological Profile (Inferred)

The toxicological properties of this compound have not been fully investigated.[3][4]. However, the known toxicology of its constituent parts provides a strong basis for a conservative assessment.

-

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

-

Acute Effects: Harmful effects are expected from all routes of exposure.[3][5]. Inhalation may cause respiratory tract irritation.[6]. Skin and eye contact will likely lead to severe chemical burns.[3]. Ingestion can cause severe damage to the gastrointestinal tract and systemic toxicity.[4]. Symptoms of systemic toxicity could mirror those of cyanide poisoning, including headache, weakness, confusion, nausea, and respiratory distress.[2][9].

-

Chronic Effects: No data is available. Repeated exposure may potentially damage the liver and nervous system, as seen with benzonitrile itself.[1].

-

Carcinogenicity & Mutagenicity: There is no data to suggest this compound is a carcinogen or mutagen.[8].

References

-

Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]

- Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

-

MySkinRecipes. 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. [Link]

-

Capot Chemical Co., Ltd. (2013, November 7). MSDS of 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. [Link]

-

PubChem, National Center for Biotechnology Information. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. [Link]

-

Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

-

Centers for Disease Control and Prevention (CDC). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. [Link]

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

-

National Center for Biotechnology Information (NCBI). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

-

International Labour Organization (ILO). ICSC 1103 - BENZONITRILE. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. BENZONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. fishersci.ca [fishersci.ca]

- 5. fishersci.com [fishersci.com]

- 6. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. capotchem.cn [capotchem.cn]

- 9. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

Methodological & Application

An In-Depth Technical Guide to the Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile: Protocols, Mechanistic Insights, and Applications in Drug Discovery

This comprehensive guide provides detailed protocols and expert insights into the synthesis of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile, a key building block in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a thorough understanding of the synthetic pathways, practical experimental procedures, and the significant role of this compound in the development of targeted therapeutics.

Introduction: The Significance of the Piperazine-Benzonitrile Scaffold

This compound is a versatile intermediate molecule that has garnered significant attention in the pharmaceutical industry. Its structure, which combines a benzonitrile moiety with a methylpiperazine group, is a common feature in a variety of biologically active compounds. The piperazine ring, in particular, is a privileged scaffold known to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. This structural motif is found in a range of therapeutics, including agents targeting the central nervous system and anti-cancer drugs. The nitrile group offers a valuable synthetic handle for further molecular elaborations, making this compound a crucial starting point for the synthesis of complex active pharmaceutical ingredients (APIs). Notably, derivatives of this scaffold have been investigated as potent inhibitors of poly (ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair and a validated target in oncology.

Synthetic Strategies: Pathways to this compound

Two primary and highly efficient synthetic routes are commonly employed for the preparation of this compound: Nucleophilic Substitution and Reductive Amination . The choice between these methods often depends on the availability of starting materials, desired scale of synthesis, and laboratory-specific capabilities.

I. Nucleophilic Substitution: A Direct and Efficient Approach

This method relies on the direct alkylation of 1-methylpiperazine with a suitable 2-halomethylbenzonitrile, typically 2-(bromomethyl)benzonitrile. This SN2 reaction is generally straightforward and high-yielding.

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-(bromomethyl)benzonitrile. The bromide ion serves as the leaving group. The presence of a base is often beneficial to neutralize the hydrobromic acid formed as a byproduct, thus preventing the protonation of the piperazine nitrogen and ensuring its nucleophilicity.

Application Notes and Protocols for Reactions Involving 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Introduction: A Versatile Scaffold in Modern Drug Discovery

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a key building block in contemporary medicinal chemistry. Its structure, featuring a benzonitrile moiety linked to a methylpiperazine group via a methylene bridge, presents a unique combination of functionalities that are highly sought after in the design of novel therapeutics. The piperazine ring is a well-established pharmacophore found in numerous centrally acting agents, including antipsychotics and antidepressants, due to its ability to interact with various receptors and transporters in the central nervous system (CNS).[1][2] The benzonitrile group, on the other hand, is a versatile precursor for a range of functional groups and can participate in crucial binding interactions with biological targets.[3]

This guide provides detailed protocols for the synthesis and a key transformation of this compound, offering insights into the underlying chemical principles and practical considerations for researchers in drug development and organic synthesis. The protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and success.

Synthesis of this compound via Nucleophilic Substitution

The most direct and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 2-(bromomethyl)benzonitrile and 1-methylpiperazine. This reaction proceeds via an SN2 mechanism, where the secondary amine of 1-methylpiperazine acts as the nucleophile, displacing the bromide leaving group from the benzylic position.[4]

Causality Behind Experimental Choices:

-

Choice of Leaving Group: Benzylic bromides are excellent substrates for SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.[5] While a chloride could also be used, the bromide is more reactive, allowing for milder reaction conditions.

-

Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is employed to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the 1-methylpiperazine, which would render it non-nucleophilic.

-

Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) is ideal for SN2 reactions.[6] It effectively dissolves the reactants but does not solvate the nucleophile as strongly as a protic solvent, thereby enhancing its reactivity.

-

Temperature: The reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate without promoting side reactions.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

Materials:

-

2-(Bromomethyl)benzonitrile

-

1-Methylpiperazine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes mixture for elution

Procedure:

-

To a stirred solution of 2-(bromomethyl)benzonitrile (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.) and 1-methylpiperazine (1.2 eq.).

-

Heat the reaction mixture to 50-60 °C and stir under a nitrogen atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with deionized water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation: Expected Yields

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 1-Methylpiperazine | 2-(Bromomethyl)benzonitrile | K₂CO₃ | CH₃CN | 50-60 | 85-95 |

| 1-Methylpiperazine | 2-(Chloromethyl)benzonitrile | K₂CO₃/NaI (cat.) | CH₃CN | 70-80 | 80-90 |

Reactions of this compound: Nitrile Hydrolysis

The nitrile group of this compound is a versatile handle for further synthetic transformations. One of the most common and useful reactions is its hydrolysis to a carboxylic acid, yielding 2-((4-methylpiperazin-1-yl)methyl)benzoic acid. This transformation is particularly relevant in the synthesis of pharmaceutical ingredients, as the resulting carboxylic acid can serve as a key intermediate for amide bond formation or as a component of a final drug molecule.[7]

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

The hydrolysis of a nitrile to a carboxylic acid under acidic conditions proceeds in a stepwise manner. First, the nitrile nitrogen is protonated, making the carbon atom more electrophilic. Water then attacks this carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and ammonium.

Reaction Diagram:

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Detailed Protocol:

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) and a solution of 8 M HCl.[7]

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 10-12 hours.[7]

-

Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product, 2-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration and wash with cold acetone to remove any unreacted starting material and impurities.[7]

-

Dry the product under vacuum to obtain the desired carboxylic acid salt.

Applications in Drug Development

The structural motifs present in this compound and its derivatives are prevalent in a wide range of pharmacologically active compounds. The piperazine moiety is a cornerstone in the development of drugs targeting the central nervous system, including treatments for psychosis, depression, and anxiety.[1][2] The benzonitrile group and its corresponding carboxylic acid are key components in molecules designed to interact with specific biological targets, such as enzymes and receptors. For instance, benzonitrile derivatives are intermediates in the synthesis of aromatase inhibitors like letrozole, which are used in cancer therapy.[8] The ability to readily synthesize and functionalize this scaffold makes it a valuable tool for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[9][10]

References

- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (US20050209294A1)

-

2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. MySkinRecipes. [Link]

- 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Google Patents.

-

Synthesis and Antimicrobial Activity of Piperazine Derivatives. (2013). ResearchGate. [Link]

-

How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? FAQ. [Link]

-

Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. (2019). ACS Publications. [Link]

- Process for the N-monoalkylation of piperazine. (DE1092019B)

-

2-((4-methylpiperazin-1-yl)methaneyl)benzonitrile. MySkinRecipes. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

-

Substitution reactions of alkyl halides: two mechanisms. (2023). Chemistry LibreTexts. [Link]

-

A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

-

Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

-

Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2021). Brieflands. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

-

Cyanation. Wikipedia. [Link]

-

Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. (2020). RSC Publishing. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). [Link]

-

9.2. Common nucleophilic substitution reactions. (2023). Organic Chemistry 1: An open textbook. [Link]

-

Experiment 7 — Nucleophilic Substitution. [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). PMC - NIH. [Link]

-

Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. (2016). [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

-

Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed. [Link]

- Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (CN103382191B)

-

Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]

-

2-(4-Methylphenyl)benzonitrile. (2011). PMC. [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. Cyanation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [wap.guidechem.com]

- 8. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]